Core MBP Scaffold Essential for VIM-Type MBL Inhibition
Replacement of the 1H-imidazole-2-carboxylic acid core with other structurally similar metal-binding pharmacophores (MBPs) led to a loss of MBL inhibition. Only the thiazole-4-carboxylic acid scaffold retained comparable activity [1]. The optimized derivative 28 (built on the 1H-imidazole-2-carboxylate scaffold) achieved IC50 values of 0.018 µM against both VIM-2 and VIM-5 MBLs [2].
| Evidence Dimension | MBL inhibition (VIM-2/VIM-5) |
|---|---|
| Target Compound Data | 0.018 µM (IC50 for derivative 28) |
| Comparator Or Baseline | Other MBPs (e.g., pyridine-2-carboxylic acid, pyrimidine-4-carboxylic acid) showed decreased inhibition; thiazole-4-carboxylic acid retained comparable activity. |
| Quantified Difference | Non-thiazole alternatives resulted in loss of inhibitory activity; quantitative fold-change not specified. |
| Conditions | In vitro enzymatic assay against purified VIM-2 and VIM-5 MBLs. |
Why This Matters
Demonstrates that the 2-position imidazole carboxylate is a privileged scaffold for potent VIM-type MBL inhibition, guiding scaffold selection in antibiotic adjuvant programs.
- [1] Li, R., Su, H., Chen, W., Yan, Y.-H., Zhou, C., Mou, L., Yang, H., Qian, S., Wang, Z., Yang, L., & Li, G.-B. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. View Source
- [2] PubMed Abstract. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PMID: 36084491. View Source
